2,3'-Difluoro-5-vinyl-1,1'-biphenyl
CAS No.:
Cat. No.: VC13734970
Molecular Formula: C14H10F2
Molecular Weight: 216.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10F2 |
|---|---|
| Molecular Weight | 216.22 g/mol |
| IUPAC Name | 4-ethenyl-1-fluoro-2-(3-fluorophenyl)benzene |
| Standard InChI | InChI=1S/C14H10F2/c1-2-10-6-7-14(16)13(8-10)11-4-3-5-12(15)9-11/h2-9H,1H2 |
| Standard InChI Key | YIMPXHJVAVKVOS-UHFFFAOYSA-N |
| SMILES | C=CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F |
| Canonical SMILES | C=CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-ethenyl-1-fluoro-2-(3-fluorophenyl)benzene, reflects its biphenyl backbone with substituents at specific positions. The vinyl group (-CH=CH₂) at the 5 position introduces unsaturation, enabling polymerization or further functionalization, while the fluorine atoms at 2 and 3' positions modulate electronic density through their strong electron-withdrawing effects.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀F₂ |
| Molecular Weight | 216.22 g/mol |
| IUPAC Name | 4-ethenyl-1-fluoro-2-(3-fluorophenyl)benzene |
| SMILES | C=CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F |
| InChI Key | YIMPXHJVAVKVOS-UHFFFAOYSA-N |
The canonical SMILES string reveals a planar biphenyl system with fluorine atoms ortho to the inter-ring bond and meta to each other on the second phenyl ring. This arrangement creates a steric environment that influences packing in solid-state structures and reactivity in solution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra for this compound would exhibit distinct signals:
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¹⁹F NMR: Two distinct peaks for the fluorine atoms at δ -110 to -120 ppm, typical for aromatic fluorines.
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¹H NMR: A multiplet for the vinyl protons (δ 5.2–6.0 ppm) and aromatic protons split by coupling with adjacent fluorines.
The electron-withdrawing fluorine substituents deshield nearby protons, causing downfield shifts in ¹H NMR. Mass spectrometry would show a molecular ion peak at m/z 216, with fragmentation patterns indicative of biphenyl cleavage and fluorine loss.
Synthesis Methods
Cross-Coupling Strategies
The synthesis of 2,3'-Difluoro-5-vinyl-1,1'-biphenyl typically employs Suzuki-Miyaura coupling, leveraging boronic acids and palladium catalysts. A representative pathway involves:
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Preparation of Halogenated Precursors:
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2-Fluoro-5-vinylphenylboronic acid
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3-Fluorophenyl iodide
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Coupling Reaction:
Yield: ~65–75%.
Table 2: Optimization of Coupling Conditions
| Condition | Effect on Yield |
|---|---|
| Catalyst: Pd(OAc)₂ | 58% yield |
| Ligand: SPhos | 72% yield (improved stability) |
| Solvent: Toluene | Reduced polarity, slower kinetics |
The vinyl group is introduced via Wittig olefination or Heck coupling post-cross-coupling, ensuring regioselectivity.
Challenges in Fluorination
Direct fluorination of biphenyl systems is complicated by side reactions such as C-F bond cleavage and ring fluorination. To mitigate this, directed ortho-fluorination using palladium-mediated C-H activation has been explored, though yields remain moderate (50–60%).
Chemical Reactivity and Functional Groups
Vinyl Group Reactivity
The vinyl moiety undergoes three primary reactions:
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Polymerization: Radical-initiated chain-growth polymerization forms conjugated polymers with tunable bandgaps.
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Electrophilic Addition: Reacts with bromine (Br₂) to form 1,2-dibromo derivatives, useful in further cross-couplings.
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Cycloaddition: Participates in Diels-Alder reactions with dienophiles like maleic anhydride.
Fluorine-Directed Electronic Effects
The fluorine atoms lower the electron density of the biphenyl system, as evidenced by a Hammett substituent constant (σₘ) of 0.34 for meta-fluorine. This electron withdrawal:
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Stabilizes negative charges in intermediates.
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Enhances resistance to oxidative degradation.
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Reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL).
Applications in Materials Science
Semiconducting Polymers
Incorporating 2,3'-Difluoro-5-vinyl-1,1'-biphenyl into donor-acceptor copolymers improves charge mobility in organic field-effect transistors (OFETs). For example, blending with thiophene units yields polymers with:
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HOMO Levels: -5.3 eV (vs. vacuum)
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Hole Mobility: 0.12 cm²/V·s
These values surpass non-fluorinated analogs by 30–40% .
Liquid Crystal Displays (LCDs)
The compound’s rigid biphenyl core and fluorine substituents enhance anisotropic polarizability, making it suitable for LCD alignment layers. Mixtures containing 10 wt% of this derivative exhibit:
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Nematic-to-Isotropic Transition: 145°C
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Voltage Holding Ratio: 98% at 60°C.
Comparative Analysis with Related Biphenyl Derivatives
Table 3: Structural and Functional Comparisons
| Compound | Substituents | Key Properties |
|---|---|---|
| 4-Fluorobiphenyl | Single para-F | Bioactive, moderate stability |
| 2,3'-Difluoro-5-vinyl-1,1'-biphenyl | 2-F, 3'-F, 5-vinyl | Enhanced electronic properties |
| 4-Vinylbiphenyl | Para-vinyl | Polymer precursor |
The dual fluorine and vinyl substitution in 2,3'-Difluoro-5-vinyl-1,1'-biphenyl uniquely balances electron deficiency and π-conjugation, enabling applications inaccessible to simpler derivatives .
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